ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Description
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an indene-derived ester characterized by a 4-methoxy substituent on the dihydroindene core and an ethyl acetate functional group.
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,10H,3,7-9H2,1-2H3 |
InChI Key |
UVZHOEQYPPWZCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CCC2=C1C=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification via Acid Catalysis
Direct esterification remains a foundational approach for synthesizing ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate. This method involves reacting 4-methoxy-2,3-dihydro-1H-inden-1-ol with ethyl bromoacetate under acidic or basic conditions. A representative procedure adapted from high-valent copper-mediated esterification studies employs potassium carbonate (K₂CO₃) as a base in toluene at 120°C. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the indenol attacks the electrophilic carbonyl carbon of ethyl bromoacetate.
Reaction Conditions:
- Solvent: Anhydrous toluene
- Catalyst/Base: K₂CO₃ (2 equiv)
- Temperature: 120°C, 12 hours
- Yield: ~70–75% (extrapolated from analogous reactions)
Purification typically involves column chromatography using ethyl acetate/hexane gradients (10–30% ethyl acetate). This method prioritizes simplicity but may require optimization to mitigate side reactions such as elimination or over-alkylation.
Coupling Reagent-Mediated Esterification
Carbodiimide-based coupling reagents, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), offer an alternative route for esterification. This approach is advantageous when starting from 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetic acid, particularly under mild conditions.
Procedure:
- Activation: The carboxylic acid is activated with EDC/HOBt in dimethylformamide (DMF) at room temperature.
- Nucleophilic Attack: Ethanol is introduced to form the ester bond.
- Workup: The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Key Parameters:
- Molar Ratio: Acid:EDC:HOBt = 1:1.5:1.5
- Reaction Time: 16 hours
- Yield: ~65–70% (based on analogous indole derivatives)
This method minimizes thermal degradation and is suitable for acid-sensitive substrates.
Reduction of the Ylidene Derivative
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate, a conjugated enone analog, serves as a precursor for the target compound. Hydrogenation of the α,β-unsaturated ester using palladium on carbon (Pd/C) under hydrogen atmosphere achieves saturation of the double bond.
Hydrogenation Protocol:
- Catalyst: 10% Pd/C (0.1 equiv)
- Solvent: Ethanol or ethyl acetate
- Pressure: 1 atm H₂, 25°C, 6 hours
- Yield: >90% (reported for related reductions)
Mechanistic Insight:
The reaction proceeds via syn-addition of hydrogen, preserving the stereochemistry of the indenyl moiety. Post-reduction purification involves filtration and solvent evaporation, avoiding column chromatography in some cases.
Friedel-Crafts Alkylation Followed by Esterification
A convergent synthesis strategy employs Friedel-Crafts alkylation to construct the indenyl backbone, followed by esterification. This method is ideal for scalable production.
Step 1: Friedel-Crafts Alkylation
Indene derivatives are alkylated with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃).
$$ \text{4-Methoxyindene} + \text{ClCH₂COCl} \xrightarrow{\text{AlCl₃}} \text{2-Chloro-1-(4-methoxy-2,3-dihydro-1H-inden-1-yl)ethanone} $$
Step 2: Esterification
The chlorinated intermediate is reacted with ethanol in a nucleophilic substitution:
$$ \text{2-Chloroethanone derivative} + \text{EtOH} \xrightarrow{\text{K₂CO₃}} \text{Ethyl Acetate Product} $$
Optimized Conditions:
- Friedel-Crafts Catalyst: AlCl₃ (1.2 equiv)
- Esterification Base: K₂CO₃ (2.0 equiv)
- Overall Yield: ~50–60%
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Esterification | 70–75 | Moderate | Simplicity | Side reactions at high temperatures |
| Coupling Reagents | 65–70 | Low | Mild conditions | Cost of EDC/HOBt |
| Ylidene Reduction | >90 | High | High yield, minimal purification | Requires precursor synthesis |
| Friedel-Crafts/Ester | 50–60 | High | Scalable, convergent | Multi-step, harsh conditions |
The reduction of the ylidene derivative offers the highest yield and operational simplicity, making it the preferred route for industrial applications. Conversely, coupling reagent-mediated esterification is better suited for lab-scale synthesis of analogs requiring precise functionalization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has been investigated for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor activity. The National Cancer Institute (NCI) has protocols for evaluating such compounds against various cancer cell lines, indicating that this compound may also possess similar properties .
- Antimicrobial Properties : Research into related compounds has shown promising antibacterial and antifungal activities. The mechanism of action often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthetic Pathways : It can be utilized in the synthesis of more complex molecules through various reactions such as esterification and alkylation. Its unique structure allows for further functionalization, making it valuable in creating diverse chemical entities .
- Building Block for Drug Development : The methoxy group and the indene moiety can be modified to develop new pharmacophores, which are crucial in drug discovery processes aimed at targeting specific biological pathways .
Case Study 1: Antitumor Activity Evaluation
In a study conducted by the NCI, compounds structurally similar to this compound were tested against a panel of human tumor cell lines. The results indicated a mean growth inhibition (GI50) value suggesting moderate to high efficacy against certain cancer types. This positions the compound as a candidate for further development in anticancer therapies .
Case Study 2: Antimicrobial Activity Assessment
A series of experiments evaluated the antimicrobial properties of derivatives of this compound. These studies used agar diffusion methods to measure zones of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant antibacterial activity, highlighting the potential for this compound in developing new antimicrobial agents .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Potential efficacy against various tumor cell lines |
| Antimicrobial agent | Significant activity against bacterial pathogens | |
| Organic Synthesis | Intermediate for drug synthesis | Useful in creating complex molecules |
| Building block for new pharmacophores | Enables targeted drug development |
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Ethyl 2-(6-Fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate (9a)
- Structure : Features a 6-fluoro and 1-hydroxy substituent on the indene ring.
- Properties : Molecular weight (Mr) = 238.26; HPLC retention time (tR) = 6.10 min .
- Comparison : The 6-fluoro and 1-hydroxy groups increase polarity compared to the 4-methoxy analog, likely reducing lipophilicity and altering metabolic stability.
Ethyl 2-(1-Hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate (9b)
3-(4-Methoxy-2,3-dihydro-1H-inden-1-yl)propionamide (3.27a)
- Structure : Replaces the ethyl acetate group with a propionamide.
- Synthesis: Derived from 7-methoxy-1-indanone via a general procedure (88% yield) .
- Comparison : The amide group improves hydrolytic stability compared to the ester, making it more suitable for oral drug formulations.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | HPLC tR (min) |
|---|---|---|---|
| Target compound | ~250* | 4-methoxy, ethyl acetate | N/A |
| Ethyl 2-(6-Fluoro-1-hydroxy) [9a] | 238.26 | 6-fluoro, 1-hydroxy, ester | 6.10 |
| Ethyl 2-(6-Methoxy-1-hydroxy) [9b] | 250.29 | 6-methoxy, 1-hydroxy, ester | N/A |
| 3-(4-Methoxy)propionamide [16] | ~235* | 4-methoxy, propionamide | N/A |
*Estimated based on structural similarity.
- Key Insight : Methoxy groups generally increase molecular weight and slightly reduce aqueous solubility compared to hydroxy or fluoro substituents. Esters exhibit higher susceptibility to hydrolysis than amides .
Structural and Crystallographic Insights
- Planarity and Conformation: X-ray studies of (2E)-2-(4-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one reveal near-planar indanone systems with a 8.15° twist in the benzene ring . The ethyl acetate group in the target compound may introduce steric hindrance, affecting crystal packing and intermolecular interactions (e.g., π-π stacking or C-H···O hydrogen bonds) .
Biological Activity
Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- CAS Number : 138106376
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes involved in neurotransmission and inflammation.
Enzyme Inhibition
Recent studies have indicated that derivatives of this compound exhibit significant inhibitory activity against key enzymes:
- Acetylcholinesterase (AChE) : this compound and its analogs have demonstrated potent AChE inhibition, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The IC50 values for related compounds can fall within the low nanomolar range, indicating strong inhibitory effects .
Biological Activity Summary
Neuroprotective Effects
A study focusing on the neuroprotective effects of this compound highlighted its potential in mitigating oxidative stress in neuronal cells. The compound was shown to reduce the production of reactive oxygen species (ROS) and improve cell viability under stress conditions. This suggests a possible application in neuroprotection .
Anti-inflammatory Activity
In addition to its neuroprotective properties, this compound has been evaluated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
